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Compound of Interest

Compound Name: Cyp51-IN-17

Cat. No.: B15563333 Get Quote

This guide provides a comprehensive comparison of the bioactivity of common Cyp51

inhibitors, focusing on their efficacy against fungal and human forms of the enzyme. The

information is intended for researchers, scientists, and professionals in the field of drug

development to facilitate informed decisions in antifungal drug discovery.

Introduction to Cyp51
Cytochrome P450 51 (Cyp51), also known as sterol 14α-demethylase, is a crucial enzyme in

the biosynthesis of sterols. In fungi, it is essential for the production of ergosterol, a vital

component of the fungal cell membrane. In humans, Cyp51 is involved in the cholesterol

biosynthesis pathway.[1] This difference makes Cyp51 an attractive target for the development

of antifungal drugs. Azole antifungals, a major class of Cyp51 inhibitors, work by binding to the

heme iron in the enzyme's active site, thereby disrupting sterol production and inhibiting fungal

growth.[2] However, the potential for these inhibitors to also affect human Cyp51 necessitates a

thorough evaluation of their selectivity.

Comparative Bioactivity of Cyp51 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of several

common azole antifungals against Candida albicans Cyp51 (cCYP51) and human Cyp51

(hCYP51). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated

as the ratio of hCYP51 IC50 to cCYP51 IC50, provides a measure of the drug's specificity for

the fungal enzyme.
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Inhibitor
C. albicans CYP51
IC50 (µM)

Human CYP51 IC50
(µM)

Selectivity Index
(hCYP51/cCYP51)

Ketoconazole 0.008[3] ≥ 30[4] > 3750

Itraconazole 0.0076[3] ≥ 30[4] > 3947

Fluconazole 0.4 - 0.6[5] ≥ 30[4] > 50

Miconazole
0.039 - 0.30 (range for

antimycotics)[4]
0.057[4] ~ 0.19 - 1.46

Note: IC50 values can vary between studies due to different experimental conditions. The data

presented here is for comparative purposes.

Experimental Protocols
The determination of Cyp51 inhibitory activity is typically performed using an in vitro enzyme

assay. The following is a generalized protocol based on common methodologies.

In Vitro Cyp51 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant

Cyp51.

Materials:

Recombinant human Cyp51 (hCYP51) and Candida albicans Cyp51 (cCYP51)

Cytochrome P450 reductase

Lanosterol (substrate)

NADPH (cofactor)

Test inhibitors

Reaction buffer (e.g., potassium phosphate buffer)
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LC-MS/MS system for analysis

Procedure:

A reaction mixture is prepared containing the recombinant Cyp51 enzyme, cytochrome P450

reductase, and the test inhibitor at various concentrations.

The substrate, lanosterol, is added to the mixture.

The enzymatic reaction is initiated by the addition of NADPH.

The reaction is incubated for a specific period (e.g., 60 minutes) at a controlled temperature

(e.g., 37°C).[1]

The reaction is stopped, and the product, follicular fluid-meiosis activating steroid (FF-MAS),

is extracted.[4]

The amount of FF-MAS produced is quantified using LC-MS/MS.[4]

The percentage of inhibition at each inhibitor concentration is calculated relative to a control

reaction without the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor

concentration.

Visualizations
Cyp51 Signaling Pathway in Sterol Biosynthesis
The following diagram illustrates the role of Cyp51 in the sterol biosynthesis pathway in both

fungi and humans.
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Caption: Role of Cyp51 in fungal ergosterol and human cholesterol biosynthesis.

Experimental Workflow for In Vitro Cyp51 Inhibition
Assay
The diagram below outlines the key steps in the experimental workflow for determining the

IC50 value of a Cyp51 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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